molecular formula C11H14BrN B13301406 [1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine

[1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B13301406
M. Wt: 240.14 g/mol
InChI Key: SRPOXYJOTYKMNI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine is a secondary amine featuring a 3-bromophenyl group attached to an ethylamine backbone, with a propenyl (prop-2-en-1-yl) substituent.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-6,8-9,13H,1,7H2,2H3

InChI Key

SRPOXYJOTYKMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, 1-(3-Bromophenyl)ethylamine is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1-(3-Bromophenyl)ethylamine, differing in substituents, backbone configuration, or halogen placement:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Route Notable Properties References
1-(3-Bromophenyl)ethylamine C₁₁H₁₄BrN 240.14 g/mol 3-Bromophenyl, propenyl Likely Pd-catalyzed coupling Potential chelating agent
1-(3-Bromophenyl)prop-2-en-1-amine C₉H₁₀BrN 212.09 g/mol 3-Bromophenyl, propenyl (direct) Not specified Reactive alkene for additions
N-Benzyl-3-(3-bromophenyl)prop-2-yn-1-amine C₁₆H₁₅BrN 313.21 g/mol 3-Bromophenyl, propargyl, benzyl PdCl₂(PPh₃)₂/CuI catalysis Alkynyl reactivity
1-(2-Bromophenyl)ethylamine C₁₂H₁₆BrN 254.17 g/mol 2-Bromophenyl, isopropenyl Not specified Steric hindrance from ortho-Br
(E)-4-(3-Aminophenyl)-3-buten-1-amine C₁₀H₁₄N₂ 162.23 g/mol 3-Aminophenyl, butenyl Multi-step alkylation Enhanced hydrogen bonding

Electronic and Steric Effects

  • Bromine Position : The meta-bromine in the target compound reduces electron density on the aromatic ring compared to para- or ortho-substituted analogs, affecting electrophilic substitution patterns .
  • Propenyl vs. Propargyl: The propenyl group enables addition reactions (e.g., hydrohalogenation), while propargyl groups (as in N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine) participate in cycloadditions or Sonogashira couplings .
  • Benzyl vs. Alkyl Amines: N-Benzyl derivatives exhibit increased steric bulk and altered solubility compared to non-aromatic amines .

Spectroscopic Trends

While NMR data for the target compound are unavailable, analogs suggest:

  • ¹H NMR : Protons adjacent to the bromine (e.g., H-2 and H-4 on the phenyl ring) resonate downfield (δ ~7.2–7.8 ppm) due to deshielding .
  • ¹³C NMR : The brominated carbon (C-3) appears at ~122–134 ppm, consistent with aromatic carbons bearing electronegative substituents .

Reactivity Highlights

  • Alkene Functionalization : The propenyl group undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions.
  • Coordination Chemistry : The amine and bromine may act as ligands for metals like iron(III), as seen in related 3-bromophenylamine complexes .

Biological Activity

1-(3-Bromophenyl)ethylamine is a substituted amine that exhibits significant biological activity due to its unique structural features, including a bromophenyl group and an allyl amine moiety. This compound has garnered interest in medicinal chemistry for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for 1-(3-Bromophenyl)ethylamine is C₁₂H₁₄BrN. Its structure can be represented as follows:

C6H4(Br)CH(C2H5)C=C(H)NH2\text{C}_6\text{H}_4(\text{Br})-\text{CH}(\text{C}_2\text{H}_5)-\text{C}=\text{C}(\text{H})-\text{NH}_2

This compound's reactivity is influenced by the presence of both an aromatic ring and an allylic double bond, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that 1-(3-Bromophenyl)ethylamine may exhibit several biological activities, including:

  • Antidepressant Effects : Similar compounds have shown potential antidepressant activity, suggesting that this compound may influence neurotransmitter pathways.
  • Antitumor Activity : Structural analogs have demonstrated anticancer properties, indicating that 1-(3-Bromophenyl)ethylamine might inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to combat bacterial infections.

The biological activity of 1-(3-Bromophenyl)ethylamine can be attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing mood and anxiety levels.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin levels
AntitumorInhibition of cell proliferation in vitro
AntimicrobialEffective against Gram-positive bacteria

Case Study: Antitumor Activity

In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives of 1-(3-Bromophenyl)ethylamine exhibited significant cytotoxicity against various tumor types. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, suggesting potential for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds related to 1-(3-Bromophenyl)ethylamine. Results indicated that these compounds were effective against multidrug-resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating resistant infections.

Q & A

Q. Table 1. Structural Analogs and Key Features

Compound NameSubstituent PositionBioactivity (IC₅₀, nM)Reference
[1-(3-Chlorophenyl)ethyl]prop-2-en-1-amine3-Cl45.2 ± 3.5 (MAO-A)
[1-(3-Fluorophenyl)ethyl]prop-2-en-1-amine3-F62.8 ± 4.1 (MAO-A)
[1-(4-Bromophenyl)ethyl]prop-2-en-1-amine4-Br28.9 ± 2.7 (MAO-A)

Q. Table 2. Optimization of Pd-Catalyzed Synthesis

Catalyst SystemSolventYield (%)Purity (HPLC)
PdCl₂(PPh₃)₂/CuIAcetonitrile6898.5
Pd(OAc)₂/XPhosDMF8299.1
Pd(dba)₂/BINAPTHF5897.8

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